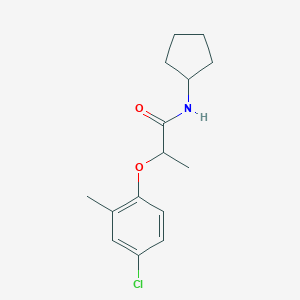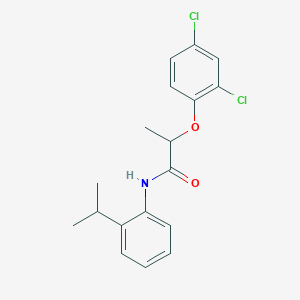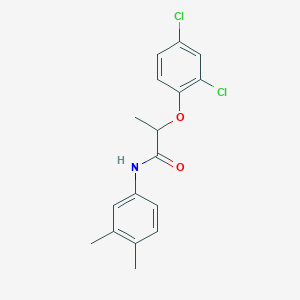
4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide, also known as DCFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCFB is a synthetic compound that belongs to the class of amides and is commonly used as a tool in various biochemical and physiological studies.
Mechanism of Action
DCFV acts as an antagonist for the G protein-coupled receptor GPR55. It has been shown to bind to the receptor and inhibit its activity, leading to a decrease in the production of certain signaling molecules. This, in turn, can have an effect on various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
DCFV has been shown to have a number of biochemical and physiological effects. It has been shown to decrease inflammation and pain perception in animal models, and it has also been shown to have an effect on immune function. Additionally, 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide has been shown to have an effect on dopamine receptors, which may have implications for the treatment of certain psychiatric disorders.
Advantages and Limitations for Lab Experiments
DCFV has a number of advantages for use in lab experiments. It is a synthetic compound that is easy to obtain and purify, and it has a well-established mechanism of action. Additionally, 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide has been extensively studied, and there is a large body of literature on its effects and potential applications. However, there are also limitations to the use of 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide in lab experiments. It can be difficult to work with in certain contexts, and its effects may be dependent on a number of factors, including the dose used and the specific experimental conditions.
Future Directions
There are a number of future directions for research on DCFV. One potential avenue of research is the development of new compounds that are similar to 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide but have improved properties, such as increased potency or selectivity for certain receptors. Additionally, there is a need for further research on the effects of 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide on various physiological processes, including immune function and pain perception. Finally, there is a need for further research on the potential applications of 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide in the treatment of various diseases and disorders.
Synthesis Methods
DCFV can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dichlorophenol and 2-fluoroaniline with butyric anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide.
Scientific Research Applications
DCFV has been extensively studied for its potential applications in scientific research. It has been used as a tool in various biochemical and physiological studies, including studies on the endocannabinoid system, G protein-coupled receptors, and the immune system. 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide has also been used to study the effects of various drugs on the body, including the effects of antipsychotic drugs on dopamine receptors.
properties
Molecular Formula |
C16H14Cl2FNO2 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide |
InChI |
InChI=1S/C16H14Cl2FNO2/c17-11-7-8-15(12(18)10-11)22-9-3-6-16(21)20-14-5-2-1-4-13(14)19/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21) |
InChI Key |
DTTQYUASGMYREQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)



![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)




